3,5-Difluoro-4-sulfanylphenol
Description
3,5-Difluoro-4-sulfanylphenol is a halogenated phenol derivative featuring two fluorine atoms at the 3- and 5-positions of the aromatic ring, a sulfanyl (-SH) group at the 4-position, and a hydroxyl (-OH) group at the 1-position. However, direct structural or functional studies of this compound are notably absent in the provided literature, necessitating comparisons with structurally related analogs.
Properties
Molecular Formula |
C6H4F2OS |
|---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
3,5-difluoro-4-sulfanylphenol |
InChI |
InChI=1S/C6H4F2OS/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H |
InChI Key |
WKZAMZIZDGTWPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)S)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs include 4-Chloro-3,5-difluorophenol (CAS: 2268-03-3) and 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione (Acta Cryst. E, 2013). These compounds share the 3,5-difluorophenyl backbone but differ in substituents and functional groups, leading to distinct physicochemical behaviors.
Substituent Effects on Properties
*Hypothetical pKa based on sulfanylphenol analogs; sulfanyl groups slightly reduce acidity compared to thiols.
Key Differences and Implications
- Reactivity : The -SH group enables disulfide bond formation or metal coordination, contrasting with the chloro analog’s propensity for nucleophilic substitution .
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